N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
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Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that features a combination of indole, thiazolidine, and propanamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 5-fluoroindole, undergoes alkylation with an appropriate ethylating agent to form 2-(5-fluoro-1H-indol-3-yl)ethylamine.
Thiazolidine Ring Formation: The intermediate is then reacted with a thiazolidine-2,4-dione derivative under basic conditions to form the thiazolidine ring.
Condensation Reaction: The final step involves a condensation reaction with 2-fluorobenzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can be performed using appropriate halogenating or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways: It may modulate signaling pathways such as the PI3K-AKT or MAPK pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
- **N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Uniqueness
The unique combination of the indole, thiazolidine, and propanamide moieties, along with the presence of fluorine atoms, gives N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O2S2/c24-16-5-6-19-17(12-16)15(13-27-19)7-9-26-21(29)8-10-28-22(30)20(32-23(28)31)11-14-3-1-2-4-18(14)25/h1-6,11-13,27H,7-10H2,(H,26,29)/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAZRMRQKZQODK-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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